molecular formula C22H26N2O5 B2708140 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide CAS No. 899992-37-1

3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide

Cat. No.: B2708140
CAS No.: 899992-37-1
M. Wt: 398.459
InChI Key: VLLDDPRJCDKLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a synthetic organic compound designed for research and development purposes. Its structure incorporates a trimethoxybenzamide moiety linked to a piperidine carboxamide, a feature present in compounds investigated for their potential to interact with biological targets such as tubulin . The 3,4,5-trimethoxyphenyl group is a recognized pharmacophore in medicinal chemistry, notably found in tubulin-binding agents like combretastatin A-4 and its analogues, which target the colchicine binding site . This suggests potential research applications for this compound in the development of anti-mitotic agents and in cell biology studies focused on the cytoskeleton and cell division processes. The integration of the piperidine ring, a common scaffold in bioactive molecules, may also be explored for modulating central nervous system (CNS) targets, as piperidine derivatives are frequently studied as modulators for various receptors . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a probe for structure-activity relationship (SAR) studies to develop new chemical entities with improved pharmacological profiles. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-phenyl-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-18-14-16(15-19(28-2)20(18)29-3)21(25)24(17-10-6-4-7-11-17)22(26)23-12-8-5-9-13-23/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLDDPRJCDKLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves the reaction of piperidine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to opioid receptors, resulting in analgesic effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound shares core benzamide features with several analogs but differs in substituents and heterocyclic components. Key comparisons include:

Table 1: Structural Comparison of Analogs
Compound Name Core Structure Substituents Heterocycle Biological Target
Target Compound Benzamide 3,4,5-Trimethoxy, N-phenyl Piperidine-1-carbonyl Inferred mTOR inhibitor
10e (Morpholine-substituted) Benzamide 3,5-Bis(trifluoromethyl) Morpholine-4-carbonyl mTOR
10f (Piperidine/fluoro-substituted) Benzamide 3,5-Difluoro Piperidine-1-carbonyl mTOR
Pyrrolidinone Analog Benzamide 3,4,5-Trimethoxy 2-Oxopyrrolidin-1-yl Not specified
KITC (Resveratrol analog) Benzamidine 3,4,5-Trimethoxy (dual phenyl groups) None Ribonucleotide reductase

Key Observations :

  • Substituent Effects : The target’s trimethoxy groups may enhance membrane permeability compared to 10e’s lipophilic trifluoromethyl groups. However, trifluoromethyl groups in 10e could improve metabolic stability .
  • Heterocyclic Moieties: Piperidine (target, 10f) vs. morpholine (10e) vs. pyrrolidinone alters steric and electronic profiles. Piperidine’s larger ring size may favor interactions with hydrophobic enzyme pockets.
  • Functional Groups : KITC’s benzamidine structure differs from benzamide analogs but shares trimethoxy motifs, suggesting shared antiproliferative mechanisms via nucleic acid synthesis inhibition.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility HPLC Retention (min)
Target Compound ~438.5 ~3.8 Low (aqueous) Not reported
10e ~529.4 ~4.5 Very low Not reported
26 (Benzylpiperidine) 592.2 ~4.1 Moderate (DMSO) 13.242

Analysis :

  • The target’s molecular weight and LogP are intermediate, suggesting balanced bioavailability.
  • Trifluoromethyl groups in 10e increase lipophilicity (higher LogP), likely reducing aqueous solubility .
  • Benzylpiperidine derivative 26’s HPLC retention (13.242 min) implies that the target compound may exhibit similar chromatographic behavior due to aromatic substitution.

Biological Activity

3,4,5-Trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a phenyl group and a piperidine moiety linked to a benzamide backbone. The presence of three methoxy groups at the 3, 4, and 5 positions on the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 23.30 ± 0.35 µM against HT29 colorectal cancer cells, indicating potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
HT2923.30 ± 0.35
Jurkat<50
A-431<50

The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction and cell cycle arrest. Studies suggest that it interacts with key regulatory proteins in apoptosis pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins such as Bcl-2 .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that it may exert protective effects against oxidative stress-induced neuronal damage. Specifically, it was found to reduce markers of apoptosis in neuronal cells subjected to oxidative stress conditions .

Synthesis and Derivatives

The synthesis of 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves multi-step organic reactions including amide bond formation and methoxy group introduction. Its derivatives have been synthesized and tested for enhanced biological activities.

Table 2: Synthetic Pathways for Derivatives

Compound DerivativeSynthetic Methodology
N-(4-methoxyphenyl) derivativeAmide coupling followed by methylation
N-(thiophen-2-yl) derivativeCyclization reaction involving thiophenes

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Renal Ischemia/Reperfusion Injury : In vivo studies demonstrated that treatment with this compound significantly reduced tissue damage in rat models subjected to renal ischemia/reperfusion injury. The protective effects were attributed to its antiapoptotic properties .
  • Neurodegenerative Models : Another study highlighted its potential in models of neurodegeneration where it demonstrated significant neuroprotective effects by mitigating oxidative stress-induced apoptosis in neuronal cells .

Q & A

Q. What are the common synthetic routes for 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Intermediate formation : A piperidine intermediate is generated via cyclization of precursors under acidic/basic conditions (e.g., using piperidine-1-carbonyl chloride).

Coupling reactions : The benzamide core (3,4,5-trimethoxybenzoyl) is coupled to the piperidine intermediate using carbodiimide-based coupling agents.

Functionalization : The N-phenyl group is introduced via nucleophilic substitution or amidation.
Characterization relies on NMR (¹H/¹³C) for structural confirmation, HRMS for molecular weight validation, and HPLC for purity assessment (>95%) .

Q. How is the structural integrity of the compound confirmed after synthesis?

  • Methodological Answer :
  • ¹H/¹³C NMR : Chemical shifts (e.g., δ 3.8–4.0 ppm for methoxy groups, δ 7.2–7.8 ppm for aromatic protons) confirm substituent positions .
  • HRMS : Matches experimental m/z values with theoretical calculations (e.g., ±1 ppm accuracy) .
  • HPLC : Retention times and peak ratios (e.g., 70:30 for enantiomers) assess purity and stereochemical composition .

Q. What in vitro assays are used for initial biological activity screening?

  • Methodological Answer :
  • Receptor binding assays : Radioligand displacement studies (e.g., dopamine D3 receptor selectivity) using tritiated ligands .
  • Cell viability assays : MTT or resazurin-based tests in cancer/neuronal cell lines to evaluate cytotoxicity .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) reduces side reactions during coupling steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .
  • Catalyst screening : Use of HOBt/DMAP minimizes racemization in amide bond formation .
  • Workflow example : A 97% yield was achieved via stepwise purification (normal-phase chromatography) and strict moisture control .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Batch variability analysis : Compare NMR/HPLC profiles to rule out impurities or stereochemical inconsistencies .
  • Target profiling : Use siRNA or CRISPR knockouts to confirm on-target effects vs. off-target interactions .
  • Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., EC₅₀/IC₅₀ curves) .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

  • Methodological Answer :
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Q. How is stereochemical purity ensured in analogs with chiral centers?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H and confirm elution order with synthetic standards .
  • Circular dichroism (CD) : Compare CD spectra to reference compounds for absolute configuration assignment .
  • X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer :
  • Mechanistic studies : Perform transcriptomics/proteomics to identify cell line-specific pathways (e.g., apoptosis vs. autophagy) .
  • Pharmacokinetic profiling : Measure intracellular drug concentrations via LC-MS to rule out uptake differences .
  • Combination indices : Evaluate synergism/antagonism with standard chemotherapeutics (e.g., cisplatin) .

Q. What computational methods predict binding modes to molecular targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., dopamine D3) .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify critical residues (e.g., Ser192 in D3R) .
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on bioactivity .

Experimental Design Considerations

Q. How to design selectivity studies against structurally related targets (e.g., GPCRs)?

  • Methodological Answer :
  • Panel screening : Test the compound against a receptor panel (e.g., 50+ GPCRs) using β-arrestin recruitment assays .
  • Mutagenesis : Engineer chimeric receptors to pinpoint binding determinants (e.g., transmembrane helix 5 in D3R) .
  • Thermodynamic profiling : Measure ΔG/ΔH via ITC to compare binding energetics across targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.